molecular formula C16H15N3O4S B11214353 2-(1,1-dioxido-4H-1,2,4-benzothiadiazin-4-yl)-N-(2-methoxyphenyl)acetamide CAS No. 896795-61-2

2-(1,1-dioxido-4H-1,2,4-benzothiadiazin-4-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B11214353
CAS No.: 896795-61-2
M. Wt: 345.4 g/mol
InChI Key: GXCCZXYPOXXDLV-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-4H-1,2,4-benzothiadiazin-4-yl)-N-(2-methoxyphenyl)acetamide is a chemical compound that belongs to the class of benzothiadiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-4H-1,2,4-benzothiadiazin-4-yl)-N-(2-methoxyphenyl)acetamide typically involves the reaction of a benzothiadiazine derivative with an appropriate acylating agent. The reaction conditions may include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine. The reaction is usually carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the sulfone group to a sulfide.

    Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-4H-1,2,4-benzothiadiazin-4-yl)-N-(2-methoxyphenyl)acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to a cascade of biochemical events. The exact pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazine Derivatives: Compounds with similar core structures but different substituents.

    Sulfonamides: Compounds containing the sulfonamide functional group.

Uniqueness

The uniqueness of 2-(1,1-dioxido-4H-1,2,4-benzothiadiazin-4-yl)-N-(2-methoxyphenyl)acetamide lies in its specific combination of functional groups, which may confer unique biological or chemical properties compared to other similar compounds.

Properties

CAS No.

896795-61-2

Molecular Formula

C16H15N3O4S

Molecular Weight

345.4 g/mol

IUPAC Name

2-(1,1-dioxo-1λ6,2,4-benzothiadiazin-4-yl)-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C16H15N3O4S/c1-23-14-8-4-2-6-12(14)18-16(20)10-19-11-17-24(21,22)15-9-5-3-7-13(15)19/h2-9,11H,10H2,1H3,(H,18,20)

InChI Key

GXCCZXYPOXXDLV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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